molecular formula C14H16N4O3S B2502512 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105206-36-7

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2502512
CAS RN: 1105206-36-7
M. Wt: 320.37
InChI Key: IPJFXIZIPAAVAR-UHFFFAOYSA-N
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Description

The compound of interest, 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide, is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activity. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves starting from readily available precursors. For instance, substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides were prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, indicating a method that could potentially be adapted for the synthesis of the compound . The synthesis process is likely to involve multiple steps, including the formation of the thieno[3,4-c]pyrazole ring and subsequent functionalization with acetamide and furan-2-ylmethyl groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of the acetamide unit relative to other rings in the molecule. For example, in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide unit is inclined to the furan ring by 76.7° . This inclination could influence the overall molecular conformation and intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds. In the crystal structure of a related compound, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds . These interactions are crucial for the stability and reactivity of the compounds. The presence of azidoacetamide and monothiooxamide fragments in some derivatives also suggests a range of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be investigated using various spectroscopic and computational techniques. For example, the vibrational frequencies and molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . These methods provide detailed information on the stability, charge distribution, and potential non-linear optical properties of the molecules. Similar analyses could be applied to the compound of interest to determine its physical and chemical characteristics.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in synthetic chemistry research, particularly in the context of exploring novel heterocyclic compounds. For example, the synthesis of related compounds has been reported, highlighting the methodological development in creating molecules with potential biological activities. These synthetic approaches often involve the use of NMR, HRMS, and X-ray diffraction for structural characterization, contributing to the understanding of molecular architecture and its implications for function (Hu Jingqian et al., 2016).

Biological Activity Exploration

Investigations into the biological activities of similar compounds have shown moderate herbicidal and fungicidal activities. This suggests potential applications in developing new agrochemicals. The study of these activities involves bioassay testing against various plant and fungal pathogens, offering insights into the compound's mode of action and effectiveness (Hu Jingqian et al., 2016).

Antimicrobial Potential

Research on analogues has also delved into their antimicrobial properties, particularly against bacteria and fungi. This line of inquiry is crucial for discovering new antimicrobial agents that can be used to combat resistant strains of microorganisms. The evaluation of these properties involves testing the compounds' efficacy in inhibiting growth or killing microbial cultures (H. M. Aly et al., 2011).

Toxicological Evaluation

For compounds with potential application in food and beverage, toxicological assessments are critical. These studies provide essential data on safety, including mutagenicity, clastogenicity, and potential adverse effects on fetal development. The determination of no-observed-adverse-effect levels (NOAEL) is a key aspect of these evaluations, supporting the safe use of compounds in consumer products (D. Karanewsky et al., 2015).

Coordination Chemistry

The exploration of coordination complexes involving similar molecules has shed light on the effect of hydrogen bonding on self-assembly processes. These studies contribute to the broader field of supramolecular chemistry, offering insights into the design of novel materials with potential applications in catalysis, sensing, and as pharmaceutical agents. The antioxidant activity of these complexes has also been investigated, indicating potential health benefits (K. Chkirate et al., 2019).

properties

IUPAC Name

2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9(19)16-14-11-7-22-8-12(11)17-18(14)6-13(20)15-5-10-3-2-4-21-10/h2-4H,5-8H2,1H3,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJFXIZIPAAVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide

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